

Application Notes and Protocols for CC-930 in Rat Fibrosis Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-930, also known as Tanzisertib, is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical mediator in the pathogenesis of fibrotic diseases, playing a key role in inflammation, apoptosis, and the activation of myofibroblasts—central events in the excessive deposition of extracellular matrix characteristic of fibrosis. Preclinical studies have demonstrated the anti-fibrotic potential of **CC-930** in various models, suggesting its therapeutic utility in treating fibrotic conditions of the liver, kidneys, and lungs. These application notes provide detailed protocols for the use of **CC-930** in established rat models of organ fibrosis.

Mechanism of Action: JNK Inhibition in Fibrosis

Fibrotic diseases are characterized by the progressive replacement of healthy tissue with scar tissue, leading to organ dysfunction and failure. The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is activated by a wide range of cellular stresses and cytokines implicated in fibrosis, such as transforming growth factor-beta (TGF- β).

Upon activation, JNK phosphorylates a variety of downstream targets, including the transcription factor c-Jun. This leads to the formation of the activator protein-1 (AP-1) transcription complex, which upregulates the expression of pro-fibrotic genes, including



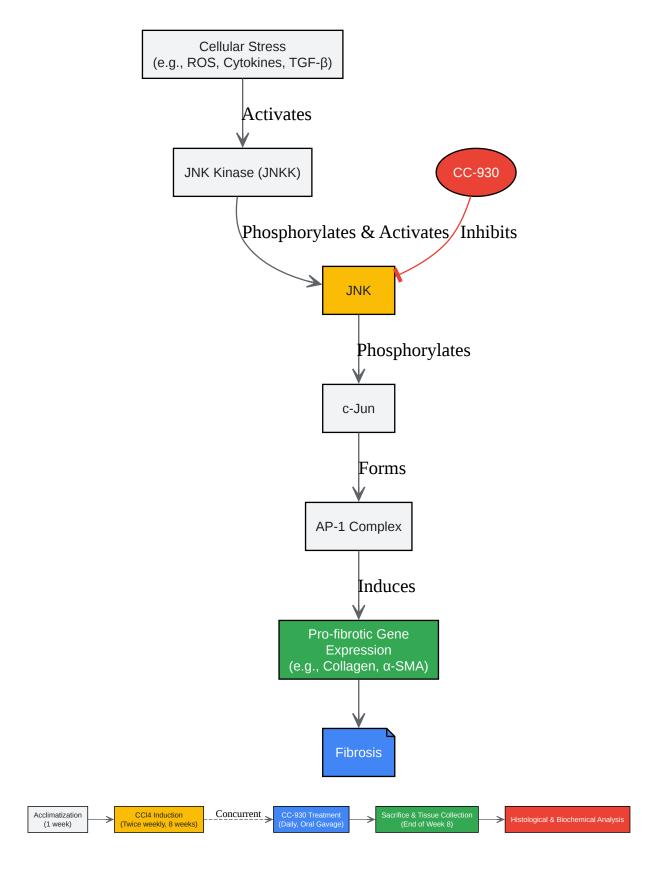
Methodological & Application

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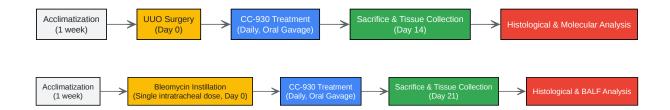
collagens and other extracellular matrix components. JNK signaling also contributes to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive matrix production.

CC-930 is an ATP-competitive inhibitor of all JNK isoforms. By blocking the kinase activity of JNK, **CC-930** prevents the phosphorylation of c-Jun and other downstream substrates, thereby disrupting the pro-fibrotic signaling cascade. This inhibition leads to a reduction in collagen synthesis, decreased myofibroblast activation, and an overall attenuation of the fibrotic response.









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